N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound characterized by a benzodioxolyl group, a triazolobenzothiazole fused ring system, and an acetamide linker. Its molecular formula is C₁₈H₁₄N₄O₃S₂, with a molecular weight of 398.455 g/mol and a CAS registry number of 315676-82-5 . The thioether (-S-) and acetamide (-NHCO-) groups enhance its capacity for hydrogen bonding and interaction with biological targets, such as enzymes or receptors.
This compound belongs to a broader class of triazole-fused heterocycles, which are extensively studied for their antimicrobial, anti-inflammatory, and vasodilatory activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c22-15(18-10-5-6-12-13(7-10)24-9-23-12)8-25-16-19-20-17-21(16)11-3-1-2-4-14(11)26-17/h1-7H,8-9H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZFYIDYMCRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Structural Overview
The compound features a benzodioxole moiety linked to a triazolo-benzothiazole structure through a sulfanyl group. The molecular formula is and it is characterized by significant lipophilicity due to its aromatic rings and sulfur-containing functional groups. This structural arrangement suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. Analogous compounds in the triazolo-benzothiazole class have been identified as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms .
- Antimicrobial Activity : Preliminary studies suggest that similar benzodioxole derivatives possess significant antimicrobial properties. The presence of the benzothiazole ring may enhance the compound's ability to disrupt microbial cell function .
Anticancer Potential
Recent investigations into benzodioxole derivatives indicate promising anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 26 to 65 µM against cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selective cytotoxicity highlights the potential of this compound as a targeted anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Characterization techniques such as NMR , HRMS , and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzodioxole Derivative I | Benzodioxole core | Antimicrobial (IC50 = 30 µM) |
| Triazolo-Benzothiazole II | Triazole ring | Anticancer (IC50 = 50 µM) |
| N-(4-chlorobenzyl)-1-(triazolo[4,3-a]pyridin) | Chlorobenzyl group | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide and related compounds:
Key Insights from Structural and Functional Comparisons
Compounds with triazolothiadiazole cores (–7) exhibit vasodilatory and antimicrobial properties, suggesting that the fused thiadiazole ring enhances interaction with vascular or microbial targets .
Substituent Effects :
- The 4-methylphenyl group in ’s compound increases lipophilicity, which may improve blood-brain barrier penetration or intracellular uptake .
- Benzodioxolyl and naphthyl groups () contribute to electron-deficient aromatic systems, enhancing binding to enzymes like cyclooxygenase (COX) or cytochrome P450 .
Bioactivity Trade-offs :
- Simplified analogs (e.g., ) sacrifice bioactivity for solubility, whereas bulkier fused-ring systems (e.g., ) prioritize target affinity .
- Pyridyl-substituted triazolothiadiazoles () show exceptional vasodilation, highlighting the role of electronegative substituents in modulating vascular smooth muscle activity .
Preparation Methods
Preparation of 2-Hydrazinobenzothiazoles
2-Chlorobenzothiazole (32 ) is treated with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 2-hydrazinobenzothiazole (33 ) with 98% conversion. Substituents on the benzene ring are introduced via:
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Pathway A : Reaction of substituted anilines (34–43 ) with NH₄SCN in HCl to form thioureas (44–53 ), followed by oxidative cyclization using Br₂ to yield 2-aminobenzothiazoles (54–63 ). Subsequent hydrazination produces 2-hydrazinobenzothiazoles (64–73 ).
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Pathway B : Treatment of 2-fluoroanilines (74–76 ) with potassium ethyl xanthogenate in dry DMF to form 2-mercaptobenzothiazoles (77–79 ), which are then hydrazinated to 80–82 .
Cyclization to Triazolo-Benzothiazoles
Refluxing 2-hydrazinobenzothiazoles (64–73 , 80–82 ) in excess formic acid (5 mL, 9–12 hours) induces cyclization totriazolo[3,4-b]benzothiazoles (3 , 5 , 6 , 9–15 ). For example, 6-methyl derivative 3 is obtained in 10% yield after purification via crystallization (cyclohexane/EtOAc).
Introduction of the Thiol Group
3-Thiol derivatives are synthesized by treating intermediates with carbon disulfide (CS₂) in ethanol. For instance, 3-thione 26 is formed from 71 and CS₂, followed by S-alkylation with methyl iodide (MeI) in DMF/K₂CO₃ to yield methylthio derivatives.
Synthesis of N-(1,3-Benzodioxol-5-yl)Chloroacetamide
The benzodioxole-acetamide moiety is prepared as follows:
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Benzodioxol-5-amine is reacted with chloroacetyl chloride (1.2–1.5 eq) in dry dichloromethane (DCM) at 0–5°C under nitrogen.
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Triethylamine (2 eq) is added dropwise to neutralize HCl, and the mixture is stirred for 4–6 hours.
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The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield N-(1,3-benzodioxol-5-yl)chloroacetamide (85–92% purity).
Thioether Coupling Reaction
The final step involves nucleophilic substitution between the triazolo-benzothiazole-thiol and chloroacetamide:
Reaction Conditions
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Solvent : Dry DMF or dioxane (5–10 mL per mmol substrate).
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Base : K₂CO₃ (2 eq) or triethylamine (3 eq).
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Temperature : 60–80°C for 8–12 hours.
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Molar Ratio : 1:1.2 (chloroacetamide:thiol intermediate) to ensure complete conversion.
Workup and Purification
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The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
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The precipitate is filtered and washed with cold ethanol.
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Crude product is purified via column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (DMF/ethanol) to achieve >95% purity.
Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Enhances thiolate nucleophilicity |
| Temperature | 80°C | Accelerates substitution kinetics |
| Reaction Time | 12 hours | Ensures >90% conversion |
| Purification Method | Recrystallization (DMF/EtOH) | Improves purity to 95–98% |
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Side Reactions : Over-alkylation is minimized by maintaining a 1:1.2 molar ratio and slow addition of chloroacetamide.
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Yield Improvements : Pre-activation of the thiol intermediate with K₂CO₃ in DMF for 30 minutes prior to chloroacetamide addition increases yield by 15–20%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
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ESI-MS : m/z 385.1 [M+H]⁺ (calc. 384.4).
Challenges and Solutions
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Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
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Low Coupling Yield : Use freshly distilled DMF and pre-dry K₂CO₃ at 150°C.
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Byproduct Formation : Employ gradient elution in chromatography to separate unreacted chloroacetamide.
Q & A
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves coupling a benzodioxol-5-amine derivative with a triazolobenzothiazole-thiol intermediate. Key steps include:
- Thioether formation : Reacting 2-chloroacetamide derivatives with thiol-containing triazolobenzothiazoles in polar aprotic solvents (e.g., DMF or dioxane) under basic conditions (triethylamine or K₂CO₃) at 20–80°C .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity. Yields (40–75%) depend on stoichiometric ratios and reaction time .
- Critical parameters : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete substitution, while slow addition minimizes side reactions .
Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and thioether linkage. For example, the benzodioxol proton signals appear as a singlet at δ 6.8–7.2 ppm, while the triazole protons resonate at δ 8.3–8.7 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values confirm purity .
Q. What pharmacopeial standards apply to purity assessment of acetamide-triazole hybrids?
- Methodological Answer :
- Chromatography : USP methods recommend reverse-phase HPLC (C18 column, acetonitrile-water gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥95% .
- Residual Solvents : GC-MS identifies traces of DMF or dioxane, with limits ≤880 ppm (ICH Q3C guidelines) .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound’s triazolobenzothiazole core?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict intermediates and transition states. For example, cyclization of thiosemicarbazide precursors to form the triazole ring is energetically favorable (ΔG‡ ≈ 25 kcal/mol) .
- Machine Learning : Training models on existing triazole synthesis datasets (e.g., solvent polarity, catalyst type) narrows optimal conditions (e.g., 60°C, 12 hours) with 90% prediction accuracy .
Q. What strategies resolve contradictions in biological activity data for benzodioxol-triazole hybrids?
- Methodological Answer :
- Dose-Response Reassessment : Reproduce assays (e.g., enzyme inhibition) across 5–6 concentrations to validate IC₅₀ values. Discrepancies may arise from solvent effects (DMSO >1% alters activity) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with bioactivity .
Q. How do heterocyclic ring interactions (benzodioxol vs. triazole) influence physicochemical properties?
- Methodological Answer :
- LogP Calculations : The benzodioxol group reduces lipophilicity (LogP = 2.1) compared to unsubstituted analogs (LogP = 3.4), enhancing aqueous solubility.
- Tautomerism Analysis : ¹⁵N NMR reveals triazole ring tautomer distribution (1,2,4-triazole vs. 1,3,4), affecting hydrogen-bonding capacity and binding to biological targets .
Q. What mechanistic insights explain variability in thioether bond stability under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC at pH 1–5. The thioether linkage hydrolyzes rapidly at pH <3 (t₁/₂ = 2 hours), likely due to protonation of the sulfur atom.
- Protection Strategies : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring stabilizes the bond (t₁/₂ = 24 hours at pH 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
